molecular formula C14H19FN2O2 B13334944 Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate

Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate

Cat. No.: B13334944
M. Wt: 266.31 g/mol
InChI Key: ATYAEFHAXYQNPY-STQMWFEESA-N
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Description

Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a fluorine atom and a benzyl carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a piperidine derivative, followed by the introduction of the benzyl carbamate group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions that may include the use of bases or acids as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorinated piperidine ring can mimic natural substrates, making it useful in probing biological mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its specific interactions with the target molecules.

Comparison with Similar Compounds

  • Benzyl (((3R,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate
  • Benzyl (((3R,4S)-3-chloropiperidin-4-yl)methyl)carbamate
  • Benzyl (((3R,4S)-3-methylpiperidin-4-yl)methyl)carbamate

Uniqueness: Benzyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl N-[[(3R,4S)-3-fluoropiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C14H19FN2O2/c15-13-9-16-7-6-12(13)8-17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,17,18)/t12-,13-/m0/s1

InChI Key

ATYAEFHAXYQNPY-STQMWFEESA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CNC(=O)OCC2=CC=CC=C2)F

Canonical SMILES

C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

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